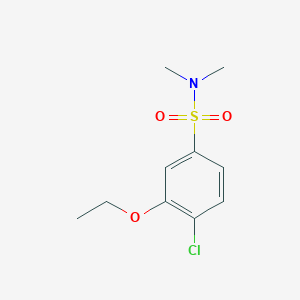
5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as BFT or BFTM and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide involves the binding of the compound to the active site of the target enzyme or protein, leading to the inhibition of its activity. BFT has been shown to bind to the catalytic domain of HDAC6, blocking its deacetylase activity and leading to the accumulation of acetylated proteins. BFT also binds to the N-terminal domain of HSP90, inhibiting its ATPase activity and disrupting the chaperone function of the protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme or protein being inhibited. Inhibition of HDAC6 leads to the accumulation of acetylated proteins, which can affect various cellular processes such as gene expression, cell cycle regulation, and cytoskeletal dynamics. Inhibition of HSP90 can lead to the degradation of client proteins, including oncogenic proteins, and can also affect the stability of the proteasome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide in lab experiments include its high potency, selectivity, and versatility. BFT is a highly potent inhibitor of several enzymes and proteins, making it a valuable tool for studying their function in cells and tissues. BFT is also highly selective, meaning that it can inhibit specific enzymes or proteins without affecting others, allowing for more precise studies. The versatility of BFT as a fluorescent probe also allows for real-time monitoring of enzyme activity in live cells. However, the limitations of using BFT in lab experiments include its potential for off-target effects, as well as the need for careful optimization of experimental conditions to ensure accurate results.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide in scientific research. One direction is the development of more potent and selective inhibitors of HDAC6 and other enzymes and proteins. Another direction is the use of BFT as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. BFT has also shown promise as a tool for studying protein-protein interactions and for the development of new imaging techniques for studying cellular processes. Further research is needed to fully understand the potential of BFT in these and other areas of scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique properties as a potent and selective inhibitor of several enzymes and proteins. Its versatility as a fluorescent probe also allows for real-time monitoring of enzyme activity in live cells. While there are limitations to its use in lab experiments, the future directions for the use of BFT in scientific research are promising, including the development of more potent and selective inhibitors, its potential as a therapeutic agent, and its use in studying protein-protein interactions and cellular processes.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide involves the reaction of 4-fluoroaniline with 2,3,4-trimethylbenzoyl chloride in the presence of a base, followed by the bromination of the resulting product using N-bromosuccinimide. The final product is obtained by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including HDAC6, HSP90, and VEGFR2, which are involved in various cellular processes such as protein folding, cell cycle regulation, and angiogenesis. BFT has also been used as a fluorescent probe to study protein-protein interactions and to monitor the activity of enzymes in live cells.
Propiedades
IUPAC Name |
5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-9-10(2)14(8-15(17)11(9)3)16(20)19-13-6-4-12(18)5-7-13/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDASISRGFZIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)




![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)

![3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)


![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)